molecular formula C5H4NNaO2S B152890 Sodium pyridine-2-sulfinate CAS No. 24367-66-6

Sodium pyridine-2-sulfinate

Cat. No.: B152890
CAS No.: 24367-66-6
M. Wt: 165.15 g/mol
InChI Key: HQCGASCBCQJRDJ-UHFFFAOYSA-M
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Description

Sodium pyridine-2-sulfinate, also known as sodium pyridinethiol-2-sulfonate, is an important organic compound used in a wide variety of scientific research applications. It is a white, water-soluble solid that is commonly used as a reagent in laboratory experiments. This compound is an important intermediate in the synthesis of a variety of compounds, and its mechanism of action is well-understood. In addition, it has been studied for its biochemical and physiological effects and has been found to have a number of advantages and limitations in laboratory experiments.

Scientific Research Applications

1. Synthesis of Sulfones and Sulfides

Sodium pyridine-2-sulfinate has been utilized in the novel iodine-induced sulfonylation and sulfenylation of imidazopyridines, leading to the selective synthesis of sulfones and sulfides. This process demonstrates good yields and tolerates a wide range of substrates and functional groups, indicating its versatility in organic synthesis (Guo et al., 2018).

2. Sulfonylation of Heteroaromatic N-oxides

Another application is in the eco-friendly synthesis of various 2-sulfonyl quinolines/pyridines. This is achieved through the sulfonylation of heteroaromatic N-oxides with sodium sulfinates in water, highlighting the method's efficiency, simplicity, and compatibility with different functional groups (Peng et al., 2019).

3. Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a stable and easily preparable nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This process allows the preparation of a broad range of linked pyridines, showcasing its significant scope (Markovic et al., 2017).

4. Synthesis of Sulfonate Esters

A copper-assisted method has been developed using this compound for converting hydroxypyridines and sodium sulfinates into pyridinyl tosylates. This method is base- and ligand-free and uses readily available materials, demonstrating its practicality in organic synthesis (Li et al., 2022).

5. Mechanism of Pyridine Nucleotide Reduction

In a historical context, this compound was suggested to play a role in the reduction of pyridine nucleotides by sodium dithionite, attaching to the pyridine ring and undergoing hydrolysis (Yarmolinsky & Colowick, 1956).

6. Generation of Sulfenate Salts

Research has also focused on the generation of sulfenate salts via ipso-substitution of azaheterocyclic sulfoxides. This process led to the preparation of sodium 2-pyridinesulfenate, marking it as the first example of a stable sulfenate (Furukawa et al., 1989).

7. Desulfinative Cross-Coupling Mechanism Studies

This compound has been a subject of mechanistic studies in palladium-catalyzed desulfinative cross-coupling, highlighting its effectiveness compared to boron-derived reagents and shedding light on the reaction mechanism (de Gombert et al., 2020).

Mechanism of Action

Target of Action

Sodium pyridine-2-sulfinate primarily targets the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds in the pharmaceutical industry .

Mode of Action

this compound interacts with its targets by replacing unstable 2-pyridyl boronates in the Suzuki-Miyaura cross-coupling reaction . This replacement allows the reaction to proceed more efficiently, leading to the formation of diverse pyridine derivatives .

Biochemical Pathways

The compound affects the biochemical pathway of the Suzuki-Miyaura cross-coupling reaction . By acting as a more stable alternative to 2-pyridyl boronates, this compound enables the reaction to proceed more efficiently . This leads to the formation of various pyridine derivatives, which are valuable in therapeutic applications .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the efficient formation of diverse pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction . These derivatives are valuable in various therapeutic applications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy in the Suzuki-Miyaura cross-coupling reaction can be affected by the reaction conditions . Additionally, the compound’s solubility in water suggests that its action may also be influenced by the aqueous environment in which it is used.

Safety and Hazards

Sodium pyridine-2-sulfinate can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The future directions of Sodium pyridine-2-sulfinate could involve further exploration of its use in Suzuki-Miyaura cross-coupling reactions and other chemical reactions . Its potential applications in the synthesis of diverse pyridine derivatives and therapeutically valuable pyridine rings could also be investigated .

Properties

IUPAC Name

sodium;pyridine-2-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCGASCBCQJRDJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24367-66-6
Record name Sodium Pyridine-2-sulfinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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